1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)-trimethylazanium;styrene;chloride

Ion exchange capacity Water demineralization Resin selection

The compound 1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)-trimethylazanium;styrene;chloride (CAS 122560-63-8) is a cross-linked polystyrene-divinylbenzene gel copolymer bearing quaternary trimethylammonium functional groups, commercially supplied as Amberlite IRA-400 (Cl⁻ form). It is a Type I strong base anion (SBA) exchange resin with 8% divinylbenzene cross-linkage, a wetted-bed volumetric exchange capacity of 1.4 meq/mL, and a dry-mass capacity of 2.6–3 eq·kg⁻¹.

Molecular Formula C29H34ClN
Molecular Weight 432.048
CAS No. 122560-63-8
Cat. No. B571336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)-trimethylazanium;styrene;chloride
CAS122560-63-8
Molecular FormulaC29H34ClN
Molecular Weight432.048
Structural Identifiers
SMILESC[N+](C)(C)C1=CC=CC=C1C=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C.[Cl-]
InChIInChI=1S/C11H16N.C10H10.C8H8.ClH/c1-5-10-8-6-7-9-11(10)12(2,3)4;1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;/h5-9H,1H2,2-4H3;3-8H,1-2H2;2-7H,1H2;1H/q+1;;;/p-1
InChIKeyYETYXHVMTISNHZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amberlite IRA-400 (CAS 122560-63-8): Type I Strong Base Anion Exchange Resin – Technical Baseline for Scientific Procurement


The compound 1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)-trimethylazanium;styrene;chloride (CAS 122560-63-8) is a cross-linked polystyrene-divinylbenzene gel copolymer bearing quaternary trimethylammonium functional groups, commercially supplied as Amberlite IRA-400 (Cl⁻ form) . It is a Type I strong base anion (SBA) exchange resin with 8% divinylbenzene cross-linkage, a wetted-bed volumetric exchange capacity of 1.4 meq/mL, and a dry-mass capacity of 2.6–3 eq·kg⁻¹ [1]. International equivalents include Lewatit M500 (Germany), Diaion SA-10A (Japan), and the Chinese standard 201×7 (717) resin [2]. The resin operates across pH 0–14 and is engineered for applications demanding high silica removal, thermal endurance, and sustained strong base capacity under aggressive regeneration conditions [1].

Why Generic 'Strong Base Anion Resin' Substitution Fails: Critical Differentiation of CAS 122560-63-8 (Amberlite IRA-400)


Strong base anion exchange resins are not interchangeable commodity items. Three structural and chemical parameters determine operational fitness: (i) the quaternary ammonium headgroup chemistry (Type I trimethylammonium vs. Type II dimethylethanolammonium), which governs thermal stability and silica affinity ; (ii) the divinylbenzene cross-linkage density (8% for IRA-400), which controls swelling, diffusion kinetics, and mechanical durability ; and (iii) the gel vs. macroporous morphology. Amberlite IRA-400 occupies a specific design point — a gel-type, 8% cross-linked, Type I SBA resin — that delivers a measurably higher volumetric exchange capacity than Type II analogs (1.4 vs. 1.25 meq/mL) and superior adsorption of high-molecular-weight biopolymer anions compared to both lower-cross-linked Type I resins and macroporous Type I variants [1]. Substituting a Type II resin (e.g., IRA-410) or a low-cross-link Type I resin (e.g., IRA-402) without accounting for these parameters can result in premature strong base capacity loss, elevated silica leakage, or reduced bioproduct recovery yields [1].

Quantitative Differentiation Evidence: CAS 122560-63-8 (Amberlite IRA-400) vs. Closest In-Class Comparators


Volumetric Exchange Capacity: IRA-400 (Type I) Delivers 12% Higher Wetted-Bed Capacity Than IRA-410 (Type II)

Amberlite IRA-400 (Type I, gel, 8% DVB cross-linkage) exhibits a wetted-bed volumetric exchange capacity of 1.4 meq/mL in the Cl⁻ form . By comparison, Amberlite IRA-410 (Type II, gel, benzyldimethyl(2-hydroxyethyl)ammonium functionality) provides only 1.25 meq/mL under identical measurement conditions . This 0.15 meq/mL absolute difference (12.0% relative advantage) means that for a given column volume, IRA-400 affords proportionally higher ionic loading before requiring regeneration. The capacity advantage persists on a dry-mass basis: IRA-400 delivers 2.6–3 eq·kg⁻¹ dry mass [1] vs. the Type II resin class which typically exhibits high initial capacity (~90% strong base fraction when new) but suffers progressive strong base capacity erosion toward ~60% under sustained thermal stress [2].

Ion exchange capacity Water demineralization Resin selection

Hyaluronic Acid Adsorption: IRA-400 Adsorbs 44.7% More Than IRA-410 and 13.3% More Than IRA-402 in Direct Comparative Study

In a direct head-to-head study evaluating Amberlite resins for hyaluronic acid (HA) adsorption in an in situ product recovery (ISPR) system, Amberlite IRA-400 (Cl⁻ form) achieved 58.73 ± 0.84% HA adsorption, substantially outperforming all other strong base resins tested [1]. Specifically, IRA-400 outperformed: IRA-402 (Type I, lower cross-linkage) at 51.85 ± 1.63% (13.3% relative advantage), IRA-900 (Type I, macroporous) at 42.19 ± 1.35% (39.2% relative advantage), and IRA-410 (Type II) at 40.58 ± 2.96% (44.7% relative advantage) [1]. All resins were tested under identical conditions with comparable particle size ranges. The superior performance of IRA-400 is attributed to its optimal balance of 8% cross-linkage and gel-type morphology, which provides an effective pore environment for high-molecular-weight biopolymer adsorption without the excessive exclusion or diffusion limitation observed in higher cross-linked or macroporous architectures .

Bioproduct recovery Hyaluronic acid In situ product recovery Adsorption selectivity

Thermal Stability: Type I (IRA-400) Maintains Strong Base Integrity at Temperatures Where Type II Resins Catastrophically Degrade

Type I SBA resins, including Amberlite IRA-400, employ trimethylammonium (–N⁺(CH₃)₃) headgroups that exhibit inherently greater thermal and chemical stability than the benzyldimethyl(2-hydroxyethyl)ammonium headgroups of Type II resins [1]. The chloride form of IRA-400 is rated for a maximum operating temperature of 77°C (Sigma-Aldrich specification) to 100°C (Chinese 201×7 standard) [2], whereas Type II resins such as IRA-410 are manufacturer-limited to sustained operation at ≤35°C (95°F) for caustic regeneration service, with strong base capacity degradation documented at temperatures exceeding 95°F [3]. Field analysis of Type II resins has demonstrated irreversible strong base capacity loss from an initial ~90% to as low as ~60% when continually exposed to temperatures above 95°F, directly impairing silica removal capability and increasing caustic regeneration costs [3]. The degradation mechanism involves Hoffman elimination and nucleophilic substitution at the quaternary center, which proceeds more rapidly with the 2-hydroxyethyl substituent present in Type II headgroups [1].

Thermal stability Strong base capacity retention Resin lifetime Demineralization

Silica Removal Capability: Type I (IRA-400) Is Mandated When Silica Exceeds 30% of Total Anion Load – A Definitive Selection Criterion

The manufacturer DuPont (successor to Rohm & Haas, original developer of Amberlite IRA-400) explicitly states that Type II SBA resins are 'best-suited to treat water in which silica and carbon dioxide do not exceed 30% of the total anions and the service and caustic regeneration temperature does not consistently exceed 35°C (95°F)' . Conversely, 'for systems that require low silica in the effluent or that operate at higher temperatures, a Type I strong base anion resin is recommended' . This is a binary selection criterion: if the feedwater silica fraction exceeds 30% of total anions, Type II resins are formally contraindicated, and a Type I resin such as IRA-400 is required . The mechanistic basis is that Type II's dimethylethanolammonium group has lower basicity (pKb) than Type I's trimethylammonium group, resulting in incomplete ionization of silicic acid (pKa ~9.8) at the resin-solution interface and consequently higher silica leakage [1]. Chinese engineering guidelines further specify that when SiO₂ constitutes >25% of total anion equivalents, Type I resin is mandatory and Type II is unsuitable [1].

Silica removal Demineralization Boiler feedwater Resin selection criteria

Exchange Capacity vs. IRA-402: IRA-400's 8% Cross-Linkage Provides ~16.7% Higher Volumetric Capacity Than the Lower-Cross-Linked Type I Analog

Amberlite IRA-402 is chemically identical to IRA-400 — both are Type I SBA resins with trimethylammonium functionality on a styrene-DVB matrix — but IRA-402 is manufactured with a lower divinylbenzene cross-linkage to improve diffusion rates for large organic anions . This structural modification carries a capacity penalty: IRA-402 has a specified total volume capacity of ≥1.20 eq/L (Cl⁻ form) , compared to IRA-400's 1.4 meq/mL (≡ 1.4 eq/L) wetted-bed capacity , representing a ~16.7% volumetric capacity advantage for IRA-400. On a dry-mass basis, IRA-400's total exchange capacity is ≥3.6 mmol/g [1], while Seralite SRA-400 (an IRA-400 equivalent) reports 1.4 meq/mL wet and 3.5 meq/g dry [2]. The trade-off is explicit: IRA-402's lower cross-linkage enhances diffusivity for large molecules (>~500 Da) but sacrifices fixed-charge density per unit volume, making IRA-400 the superior choice when the target anions are small inorganic species (Cl⁻, NO₃⁻, SO₄²⁻) and maximum throughput per column volume is the priority .

Cross-linkage density Exchange capacity trade-off Resin porosity Procurement specification

Optimal Deployment Scenarios for CAS 122560-63-8 (Amberlite IRA-400) Based on Verified Differentiation Evidence


High-Silica Boiler Feedwater Demineralization (Silica >30% of Total Anion Load)

In power generation and industrial steam plants where raw water silica content exceeds 30% of total anion equivalents, Amberlite IRA-400 is the indicated Type I strong base anion resin per DuPont's explicit selection criteria . Its trimethylammonium headgroup ensures complete ionization and capture of weakly dissociated silicic acid (pKa ~9.8), preventing silica breakthrough that causes irreversible turbine blade silicate deposition. The 1.4 meq/mL volumetric capacity maximizes throughput between regeneration cycles, while the 77°C Cl⁻ form thermal tolerance accommodates hot condensate return streams that would rapidly degrade Type II resins [1]. This scenario directly leverages the capacity, thermal stability, and silica-selectivity evidence established in Section 3.

High-Value Biopolymer Capture: Hyaluronic Acid In Situ Product Recovery (ISPR)

For fermentation-based hyaluronic acid (HA) production employing ISPR, Amberlite IRA-400's 58.73% HA adsorption capacity [2] — representing a 44.7% advantage over the Type II alternative IRA-410 and a 13.3% advantage over the lower-cross-linked Type I IRA-402 — translates to higher HA mass capture per resin volume. The 8% DVB cross-linkage and gel morphology provide an optimal pore environment for high-molecular-weight HA (typically 10⁵–10⁷ Da) adsorption, avoiding both the steric exclusion of higher cross-linked materials and the excessive void volume of macroporous resins (cf. IRA-900 at only 42.19% HA adsorption [2]). This scenario is directly supported by the head-to-head comparative evidence in Evidence Item 2.

General Laboratory Anion Exchange Chromatography and Catalyst Support Requiring Reproducible, Specification-Grade Capacity

In academic and industrial research laboratories, Amberlite IRA-400 serves as a reproducible, well-characterized strong base anion exchange medium for ion-exchange chromatography, solid-phase extraction, and heterogeneous catalysis. Its specification-grade capacity of 1.4 meq/mL and particle size distribution of 600–750 μm (20–25 mesh) ensure batch-to-batch consistency critical for method validation. The resin's FDA food additive regulation 21 CFR 173.25 compliance [3] additionally qualifies it for food-processing and pharmaceutical intermediate purification applications where regulatory traceability is mandatory. The 8% cross-linkage provides sufficient mechanical robustness for packed-bed column operation across the full pH 0–14 range , reducing particle fracture and fines generation compared to lower cross-linked analogs.

Nuclear Industry Radioactive Waste Decontamination and Radionuclide Concentration

Amberlite IRA-400 has an established track record in radioactive element recovery and nuclear wastewater treatment [4]. Its high dry-mass exchange capacity of 2.6–3 eq·kg⁻¹ [5] and demonstrated thermal/radiation stability of the Type I trimethylammonium headgroup make it suitable for concentrating trace anionic radionuclides (e.g., ¹²⁹I⁻, ⁹⁹TcO₄⁻, ⁷⁹SeO₃²⁻) from large-volume waste streams. The Baidu Baike specification notes its specific application in '放射性元素提炼' (radioactive element refining) [4]. The evidence of superior strong base capacity retention under thermal stress (Evidence Item 3) is directly relevant to nuclear applications where resin beds may be exposed to elevated temperatures from decay heat.

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